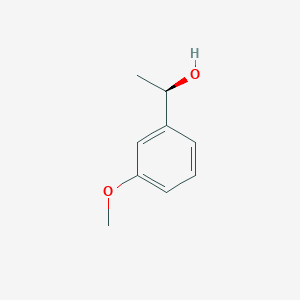

(R)-1-(3-Methoxyphenyl)ethanol

概要

説明

®-1-(3-Methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a hydroxyl group (-OH) attached to the ethyl chain. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

®-1-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of ®-1-(3-Methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methoxyphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for large-scale production with high enantioselectivity. The reaction conditions usually include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.

化学反応の分析

Types of Reactions

®-1-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ®-1-(3-Methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to ®-1-(3-Methoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products

Oxidation: ®-1-(3-Methoxyphenyl)ethanone

Reduction: ®-1-(3-Methoxyphenyl)ethane

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Synthesis

(R)-1-(3-Methoxyphenyl)ethanol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of:

- (S)-Rivastigmine : This is a drug used for treating Alzheimer's disease. The synthesis involves converting this compound into (S)-1-(3-methoxyphenyl)ethylamine through a series of reactions, including a Mitsunobu reaction followed by hydrolysis. This process yields (S)-1-(3-methoxyphenyl)ethylamine with a 60% yield and 91% enantiomeric excess (ee) after two steps .

- (S)-Fluoxetine : Another significant application is in the synthesis of (S)-fluoxetine, an antidepressant. The compound's ability to provide high enantiomeric purity makes it valuable in producing chiral pharmaceuticals that require specific stereochemistry for efficacy .

Biocatalytic Processes

Biocatalysis using this compound has gained attention due to its efficiency and environmental benefits. The compound is involved in several biocatalytic processes:

- Kinetic Resolution : The compound can be produced through oxidative kinetic resolution (OKR) using immobilized cells of Candida albicans. In this process, the racemic mixture is converted to the (R)-enantiomer with high conversion rates and enantiomeric excess, making it suitable for large-scale applications .

- Enzyme Engineering : Advances in enzyme engineering have improved the conversion rates of substrates to this compound. For instance, site-directed mutagenesis has been employed to enhance the activity of alcohol dehydrogenases, leading to increased yields when converting acetophenone derivatives into their corresponding alcohols . These engineered enzymes exhibit broader substrate tolerance and better thermal stability, making them suitable for industrial applications.

Case Studies

Several studies highlight the practical applications and effectiveness of this compound:

- Study on KREDs : A study demonstrated that various ketoreductases (KREDs) could convert acetophenone into this compound with over 90% conversion rates and high enantiomeric excess. This showcases the potential for using biocatalysts in synthesizing chiral alcohols efficiently .

- Biocatalytic Deracemization : Research indicated successful deracemization of racemic mixtures into pure enantiomers using immobilized yeast cells, achieving significant yields and purity levels. This method not only enhances product quality but also reduces waste compared to traditional chemical methods .

Summary Table of Applications

| Application | Description | Yield/EE |

|---|---|---|

| Synthesis of Rivastigmine | Key intermediate for Alzheimer's treatment | 60% yield, 91% ee |

| Synthesis of Fluoxetine | Antidepressant production | High enantioselectivity |

| Kinetic Resolution | Conversion using C. albicans | 49-79% conversion, 75-99% ee |

| Enzyme Engineering | Improved yields using engineered alcohol dehydrogenases | Up to 87% yield |

作用機序

The mechanism of action of ®-1-(3-Methoxyphenyl)ethanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic reactions that produce measurable products. In asymmetric synthesis, its chiral nature allows it to induce chirality in the products, making it a valuable reagent in the production of enantiomerically pure compounds.

類似化合物との比較

Similar Compounds

- (S)-1-(3-Methoxyphenyl)ethanol

- ®-1-(4-Methoxyphenyl)ethanol

- ®-1-(2-Methoxyphenyl)ethanol

Uniqueness

®-1-(3-Methoxyphenyl)ethanol is unique due to its specific chiral configuration and the position of the methoxy group on the benzene ring. This configuration can significantly influence its reactivity and interactions in chemical and biological systems. Compared to its isomers, it may exhibit different physical properties, reactivity, and biological activity, making it a distinct and valuable compound in various applications.

生物活性

(R)-1-(3-Methoxyphenyl)ethanol is a chiral alcohol that has garnered attention in various fields, including medicinal chemistry and biocatalysis. This compound is notable for its potential applications in synthesizing pharmaceuticals and its biological activities, particularly in the context of enzyme-catalyzed reactions and its role as an intermediate in the production of biologically active compounds.

This compound can be synthesized through several methods, primarily focusing on biocatalytic processes. One effective approach involves the use of ketoreductases (KREDs) which facilitate the reduction of prochiral ketones to produce enantiomerically pure alcohols. The synthesis often yields high enantiomeric excess (ee), making it suitable for pharmaceutical applications.

Table 1: Synthesis Yield and Enantiomeric Excess of this compound

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| KRED-catalyzed reaction | 70 | 91 |

| Deracemization process | 90-99 | 83-99 |

The compound serves as a precursor for the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate in the production of rivastigmine, a drug used to treat Alzheimer's disease .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals contributes to its potential therapeutic effects. Studies have demonstrated that compounds with similar structures often display high Trolox-equivalent antioxidant capacity (TEAC), suggesting that this compound may also possess comparable properties .

Antimicrobial Activity

In vitro studies have shown that various derivatives of phenolic compounds, including those related to this compound, exhibit antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against pathogenic bacteria such as Neisseria meningitidis and Haemophilus influenzae, highlighting the potential of these compounds in developing new antibiotics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes, which could be relevant in treating conditions related to enzyme overactivity. The structural characteristics of this compound allow it to interact with enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

- Synthesis and Application in Rivastigmine Production : A study demonstrated the efficient synthesis of (S)-1-(3-methoxyphenyl)ethylamine from this compound using a two-step process involving Mitsunobu reaction followed by hydrolysis. This method yielded a product with 60% yield and 91% ee, showcasing the compound's relevance in pharmaceutical synthesis .

- Antioxidant Capacity Assessment : A comparative study on various phenolic compounds indicated that those with methoxy substitutions, such as this compound, exhibited enhanced antioxidant activity through mechanisms involving free radical scavenging and metal ion chelation .

Future Directions

Given its promising biological activities and applications in drug synthesis, further research on this compound is warranted. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for potential therapeutic uses.

- Structural Modifications : Exploring derivatives that may enhance its biological activities or reduce toxicity.

特性

IUPAC Name |

(1R)-1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBPFBWAXNCEOG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152896 | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120523-12-8 | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120523128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99796X35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-1-(3-Methoxyphenyl)ethanol useful for synthesizing pharmaceutical compounds?

A1: this compound serves as a crucial chiral intermediate in the multi-step synthesis of various pharmaceutical compounds. Notably, it acts as a precursor to (S)-rivastigmine, a drug used in the treatment of Alzheimer's disease. [, ]. The ability to produce this specific enantiomer with high purity is vital, as different enantiomers of a molecule can have distinct biological activities.

Q2: How is this compound produced efficiently and with high enantiomeric purity?

A2: Several research groups have explored biocatalytic approaches for the production of this compound. One method utilizes a two-step process involving Candida albicans and ketoreductases. This cascade reaction effectively converts racemic mixtures of 1-arylethanols into the desired (R)-enantiomer with high enantiomeric excess (ee) exceeding 90%. []. Another approach employs engineered variants of Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH). Specific mutations within the enzyme's active site enhance its substrate specificity and catalytic efficiency towards 3'-methoxyacetophenone, leading to improved yields of this compound []. Additionally, Debaryomyces hansenii P1, a yeast strain, demonstrates promising biocatalytic activity in the asymmetric reduction of substituted acetophenones, yielding this compound with high enantiomeric excess (ee) up to 99% []. Similar results with excellent enantioselectivity and conversion were obtained using Lactobacillus paracasei BD87E6 as a biocatalyst for the reduction of 3-Methoxyacetophenone to this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。